4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride
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Overview
Description
4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride: is a chemical compound with the molecular formula C₁₂H₁₅N₃·2HCl. It is a derivative of pyridine, featuring an amino group and a nitrile group attached to a cyclohexane ring substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride typically involves multiple steps, starting with the reaction of pyridine derivatives with appropriate reagents to introduce the amino and nitrile groups. One common synthetic route includes the following steps:
Nitration: : Pyridine is nitrated to introduce a nitro group.
Reduction: : The nitro group is reduced to an amino group.
Cyanation: : The amino group is then converted to a nitrile group.
Cyclization: : The resulting compound undergoes cyclization to form the cyclohexane ring.
Dihydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitrile group can be reduced to form an amine.
Substitution: : The pyridin-2-yl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other pyridine derivatives, such as 2-aminopyridine and 2-cyanopyridine.
Uniqueness: : The presence of both amino and nitrile groups on the cyclohexane ring, which provides unique chemical and biological properties.
Properties
IUPAC Name |
4-amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-9-12(6-4-10(14)5-7-12)11-3-1-2-8-15-11;;/h1-3,8,10H,4-7,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVHBFLLDRQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C#N)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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